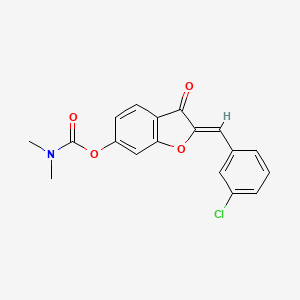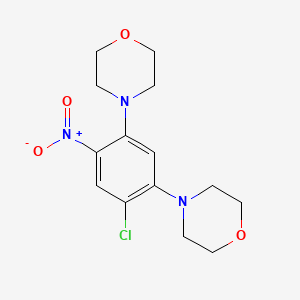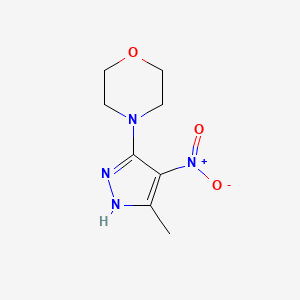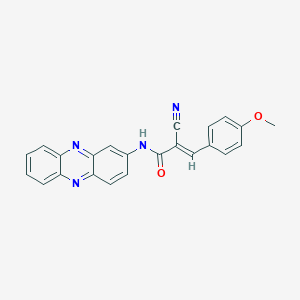![molecular formula C18H21NO4 B2728210 N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 618402-26-9](/img/structure/B2728210.png)
N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Enantioselective Reactions
Research has shown the utility of related camphor-derived amino alcohols in catalytic enantioselective reactions. These compounds, closely related in structure to the query compound, have been utilized as ligands for the addition of diethylzinc to benzaldehydes, achieving high yields and enantioselectivity. This suggests the potential of N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide in asymmetric synthesis and catalysis (Nevalainen & Nevalainen, 2001).
Natural Product Synthesis and Biological Activity
The synthesis of novel norlignans and lignanamide from Peperomia tetraphylla, which contain structural motifs similar to the query compound, highlights its relevance in the synthesis of biologically active compounds. Such compounds have shown significant cytotoxic activities against various cancer cell lines, pointing to the potential of this compound in drug discovery and medicinal chemistry (Li et al., 2012).
Synthesis and Structural Studies
The synthesis and characterization of related bicyclic and tricyclic compounds provide insights into the structural and electronic properties of these molecules. Such studies are fundamental for understanding the reactivity and potential applications of this compound in materials science, pharmaceuticals, and supramolecular chemistry (Odame, Hosten, & Tshentu, 2020).
Novel Antipsychotic Agents
The exploration of heterocyclic carboxamides, including structures similar to the query compound, as potential antipsychotic agents, underscores its significance in neuropsychopharmacology. These studies involve the evaluation of binding to dopamine and serotonin receptors and the ability to antagonize specific behavioral responses in animal models, offering a pathway for the development of new treatments for psychiatric disorders (Norman et al., 1996).
Mechanism of Action
Target of Action
Similar compounds bearing the 1-benzo[1,3]dioxol-5-yl-indole moiety have shown anticancer activity against various cancer cell lines, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cells .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells .
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-16(2)17(3)6-7-18(16,9-14(17)20)15(21)19-11-4-5-12-13(8-11)23-10-22-12/h4-5,8H,6-7,9-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXIRUGCQWDCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2728130.png)

![3-[(3,4-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2728133.png)
![[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2728137.png)
![Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2728138.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)



![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)